molecular formula C19H13N3O4 B11685773 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate

3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate

Cat. No.: B11685773
M. Wt: 347.3 g/mol
InChI Key: KLONWNXHBPFCQO-UHFFFAOYSA-N
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Description

3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate is a complex organic compound with a molecular formula of C19H13N3O4. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The structure of this compound includes a naphthoimidazole core linked to a nitrobenzoate group, making it a unique and potentially valuable compound in various scientific fields .

Preparation Methods

The synthesis of 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthoimidazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzoate group is then introduced via esterification reactions, often using reagents like 4-nitrobenzoic acid and suitable coupling agents .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and palladium catalysts.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, palladium catalysts, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole core can interact with metal ions or active sites in proteins, potentially inhibiting or modifying their activity. The nitrobenzoate group may also play a role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate can be compared to other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its combination of a naphthoimidazole core with a nitrobenzoate group, which may confer unique chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H13N3O4

Molecular Weight

347.3 g/mol

IUPAC Name

3H-benzo[e]benzimidazol-2-ylmethyl 4-nitrobenzoate

InChI

InChI=1S/C19H13N3O4/c23-19(13-5-8-14(9-6-13)22(24)25)26-11-17-20-16-10-7-12-3-1-2-4-15(12)18(16)21-17/h1-10H,11H2,(H,20,21)

InChI Key

KLONWNXHBPFCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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